molecular formula C10H12N4O B2390020 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide CAS No. 164299-68-7

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide

Cat. No.: B2390020
CAS No.: 164299-68-7
M. Wt: 204.233
InChI Key: UBUNOJSHGONUTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide typically involves the reaction of benzotriazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazolyl amide, which is then converted to the final product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide involves its ability to act as a leaving group and participate in various chemical transformations. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile synthetic auxiliary . The compound’s reactivity is influenced by the electronic and steric properties of the benzotriazole fragment .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNOJSHGONUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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